1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Preparation Methods
The synthesis of 1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione typically involves multiple steps. One common method is the bromination of aminoanthracene-9,10-dione using nonanebis (peroxoic acid) as an oxidant . This method is preferred due to its stability and ease of preparation compared to conventional peracids. The reaction conditions often involve high temperatures and the use of catalysts like copper or copper sulfate .
Chemical Reactions Analysis
1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially bromination using nonanebis (peroxoic acid).
Common Reagents and Conditions: Sulfuric acid, nitrobenzene, and glacial acetic acid are frequently used in these reactions.
Major Products: The major products depend on the specific reaction conditions but often include various brominated derivatives.
Scientific Research Applications
1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify the activity of target molecules . The pathways involved often include oxidative and reductive processes .
Comparison with Similar Compounds
1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione can be compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents, which influence their chemical reactivity and applications . The unique combination of amino, bromo, and chlorophenyl groups in 1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione makes it particularly valuable for specific industrial and research applications .
Properties
CAS No. |
109931-58-0 |
---|---|
Molecular Formula |
C20H12BrClN2O2 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-7-5-10(22)6-8-11)16-17(18(14)23)20(26)13-4-2-1-3-12(13)19(16)25/h1-9,24H,23H2 |
InChI Key |
NTAUVOJHMPHIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)Br)N |
Origin of Product |
United States |
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